N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

CAS No.: 303093-22-3

Cat. No.: VC16079428

Molecular Formula: C21H22N2O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303093-22-3 |

|---|---|

| Molecular Formula | C21H22N2O3 |

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |

| Standard InChI | InChI=1S/C21H22N2O3/c1-4-11-23-17-8-6-5-7-15(17)19(24)18(21(23)26)20(25)22-16-10-9-13(2)12-14(16)3/h5-10,12,24H,4,11H2,1-3H3,(H,22,25) |

| Standard InChI Key | SKSSAVMYONNQNN-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O |

Introduction

Chemical Structure and Physicochemical Properties

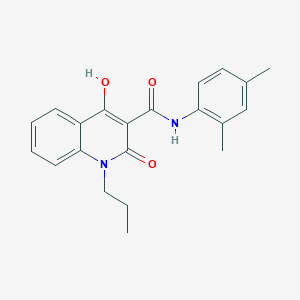

The compound’s molecular formula is C₂₁H₂₂N₂O₃, with a molecular weight of 350.4 g/mol. Its IUPAC name, N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide, reflects the substitution pattern: a propyl group at position 1, a hydroxy group at position 4, an oxo group at position 2, and a 2,4-dimethylphenyl carboxamide at position 3 (Figure 1).

Key Structural Features:

-

Quinoline Core: A bicyclic structure comprising a benzene ring fused to a pyridinone ring.

-

Functional Groups:

-

4-Hydroxy: Enhances hydrogen-bonding potential.

-

2-Oxo: Introduces keto-enol tautomerism.

-

N-Propyl: A hydrophobic substituent influencing lipid solubility.

-

Carboxamide: Provides hydrogen-bond donor/acceptor sites for target interactions.

-

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₂N₂O₃ | |

| Molecular Weight | 350.4 g/mol | |

| SMILES | CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O | |

| InChI Key | SKSSAVMYONNQNN-UHFFFAOYSA-N |

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically follows multi-step organic reactions, as outlined in technical reports:

-

Quinoline Core Formation: The Gould-Jacobs reaction is employed to cyclize aniline derivatives into 4-oxo-1,4-dihydroquinoline intermediates.

-

N-Alkylation: Introduction of the propyl group at position 1 via alkylation with 1-bromopropane.

-

Carboxamide Coupling: Reaction of 2,4-dimethylaniline with the quinoline-3-carboxylic acid derivative using coupling agents (e.g., HOBt/EDC) .

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): Confirms substituent positions and purity.

-

Mass Spectrometry: Validates molecular weight via ESI-MS or MALDI-TOF.

-

X-ray Crystallography: Resolves three-dimensional conformation (data pending).

Biological Activity and Mechanism

Structure-Activity Relationships (SAR)

Key SAR insights from analogous compounds :

-

N1-Substituent: The propyl group optimizes lipid solubility and receptor affinity compared to shorter alkyl chains.

-

Position-2 Substitutions: Introduction of substituents at position 2 (e.g., chloro) drastically reduces CB2 affinity, highlighting the sensitivity of this region .

-

Carboxamide Linker: The 2,4-dimethylphenyl group enhances selectivity over bulkier aryl groups.

Table 2: Comparative Affinity of Structural Analogs

| Compound | CB2 Receptor Ki (nM) | Source |

|---|---|---|

| N1-n-Pentyl analog | 37 | |

| N1-2-Morpholinoethyl analog | 2000 | |

| 2,4-Dimethylphenyl derivative | Pending |

Comparison with Structural Analogs

The 2,5-dimethylphenyl analog (VCID: VC20029311) exhibits altered bioactivity due to steric and electronic differences:

-

Reduced Solubility: The 2,5-substitution pattern increases hydrophobicity.

-

Receptor Selectivity: Preliminary data suggest lower CB2 affinity than the 2,4-isomer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume